9-methyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
Description
9-methyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a synthetic purine derivative with a complex bicyclic pyrrolopyrrole scaffold and a sulfonyl-substituted pyrazole moiety. The compound’s octahydropyrrolo[3,4-c]pyrrole system confers conformational rigidity, while the sulfonyl group enhances solubility and binding specificity . The compound was cataloged in PubChem in 2004, but detailed studies remain sparse .
Properties
IUPAC Name |
9-methyl-6-[5-(1-methylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O2S/c1-21-10-19-14-15(21)17-9-18-16(14)23-4-11-6-24(7-12(11)5-23)27(25,26)13-3-20-22(2)8-13/h3,8-12H,4-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMDOOOKWNQLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-methyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic molecule notable for its diverse biological activities. Its unique structure, which incorporates a purine base, a sulfonamide group, and an octahydropyrrole ring, positions it as a candidate for various pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H22N8O2S
- Molecular Weight : 402.5 g/mol
- Purity : Typically around 95% .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer and neurodegenerative disorders.
- Receptor Binding : It has shown potential in binding to various receptors, including histamine receptors, which are crucial in neurotransmission and modulation of neuronal activity .
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties that may contribute to its therapeutic effects .
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
Case Study 1: Histamine H3 Receptor Modulation
A study examined the effects of compounds similar to this compound on histamine H3 receptors . It was found that these compounds could effectively modulate receptor activity, which is significant for treating cognitive dysfunctions and neurodegenerative diseases like Alzheimer's .
Case Study 2: Antioxidant Properties
In vitro studies demonstrated that the compound exhibited significant antioxidant activity, reducing oxidative stress markers in neuronal cell cultures. This suggests a protective role against neurodegeneration, further supporting its potential therapeutic applications .
Case Study 3: Enzymatic Activity Inhibition
Research focusing on the inhibition of specific kinases revealed that the compound could effectively inhibit pathways implicated in tumor growth. This positions it as a potential candidate for cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture combining purine, pyrrolopyrrole, and pyrazole functionalities. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity vs. Bioavailability :
- Unlike Imatinib, which uses a simpler benzamide scaffold, 9-methyl-6-{...}-9H-purine’s pyrrolopyrrole system may reduce metabolic stability but improve target selectivity due to steric constraints .
- The sulfonyl group in the compound mirrors the solubility-enhancing strategies seen in antiviral agents like Compound 9c, which employs a triazole-linked carbohydrate moiety .
Kinase Inhibition Potential: While Seliciclib (a purine-based CDK inhibitor) achieves sub-micromolar activity, the lack of experimental IC₅₀ data for 9-methyl-6-{...}-9H-purine makes direct comparisons speculative. However, molecular docking studies suggest its sulfonylpyrazole group could mimic ATP-binding motifs in kinase active sites .
Synthetic Challenges: The compound’s octahydropyrrolo[3,4-c]pyrrole moiety requires multi-step synthesis, akin to the dihydropyrimidinone core in Compound 9c . This complexity may hinder large-scale production compared to commercially successful drugs like Imatinib.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
